

Visualizing the Blueprint of Life: AF 568 Azide for Nucleic Acid Labeling

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Compound of Interest

Compound Name: AF 568 azide

Cat. No.: B12364338

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Application Note

Introduction

The visualization of nucleic acids, DNA and RNA, is fundamental to understanding cellular processes, from DNA replication and repair to gene expression and RNA trafficking. **AF 568 azide** is a bright, photostable, orange-fluorescent dye that has emerged as a powerful tool for this purpose.^{[1][2][3]} Structurally identical to Alexa Fluor® 568, **AF 568 azide** offers excellent performance in a variety of fluorescence-based applications, including microscopy and flow cytometry.^{[1][3][4]} Its utility in nucleic acid visualization stems from its ability to participate in a highly specific and efficient bioorthogonal reaction known as "click chemistry."^{[5][6]} This reaction allows for the covalent attachment of the AF 568 fluorophore to modified nucleosides that have been metabolically incorporated into newly synthesized DNA or RNA.

This application note provides detailed protocols for the use of **AF 568 azide** in the visualization of nascent DNA and RNA in cultured cells.

Principle of Detection

The visualization of nucleic acids using **AF 568 azide** relies on a two-step process:

- **Metabolic Labeling:** Cells are incubated with a modified nucleoside analog, either 5-ethynyl-2'-deoxyuridine (EdU) for DNA synthesis or 5-ethynyluridine (EU) for RNA synthesis.^{[7][8]}

These analogs contain a terminal alkyne group and are incorporated into the newly synthesized nucleic acids by the cell's own enzymatic machinery.

- **Click Chemistry Reaction:** After metabolic labeling, the cells are fixed and permeabilized. The incorporated alkyne-modified nucleosides are then detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with **AF 568 azide**.^{[5][6]} This "click" reaction forms a stable triazole linkage, covalently attaching the bright orange AF 568 fluorophore to the newly synthesized DNA or RNA. The resulting fluorescence can then be visualized and quantified using standard imaging techniques.

Key Features of AF 568 Azide

- **Bright and Photostable:** AF 568 is a highly fluorescent dye with exceptional photostability, making it ideal for demanding imaging applications like confocal and super-resolution microscopy.^{[1][3]}
- **High Specificity:** The click chemistry reaction is bioorthogonal, meaning it occurs with high specificity and does not interfere with native biological molecules.^{[5][6]}
- **pH Insensitive:** The fluorescence of AF 568 is stable over a wide pH range (pH 4-10), ensuring reliable performance in various cellular environments.^{[4][9]}
- **Water Soluble:** Its hydrophilic nature makes it easy to use in aqueous buffers and reduces non-specific binding.^[4]

Quantitative Data

The following table summarizes the key optical properties of **AF 568 azide** and recommended starting concentrations for nucleic acid labeling experiments.

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	572 - 579 nm	[1][3][4]
Emission Maximum (λ_{em})	598 - 603 nm	[1][3][4]
Molar Extinction Coefficient (ϵ)	$\sim 94,000 \text{ cm}^{-1}\text{M}^{-1}$	[1][3]
Recommended EdU Concentration	10 μM	[10][11]
Recommended EU Concentration	Varies (start with 1 mM)	[8]
Recommended AF 568 Azide Concentration	1 - 5 μM	[5]

Experimental Protocols

Detailed protocols for visualizing newly synthesized DNA and RNA using **AF 568 azide** are provided below. These protocols are starting points and may require optimization depending on the cell type and experimental conditions.

Protocol 1: Visualization of Nascent DNA Synthesis (EdU Labeling)

This protocol describes the labeling of newly synthesized DNA in proliferating cells using EdU and **AF 568 azide** for subsequent fluorescence microscopy analysis.

Materials:

- 5-ethynyl-2'-deoxyuridine (EdU)
- **AF 568 Azide**
- Cell culture medium
- Phosphate-buffered saline (PBS)

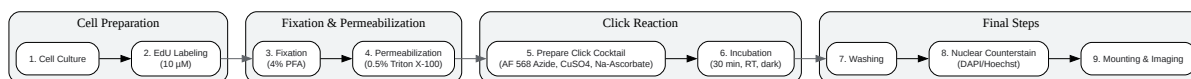
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Click reaction cocktail components:
 - Copper(II) sulfate (CuSO_4)
 - Reducing agent (e.g., Sodium Ascorbate, prepare fresh)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Nuclear counterstain (e.g., DAPI or Hoechst 33342)
- Mounting medium

Procedure:

- Cell Culture and EdU Labeling:
 - Plate cells on coverslips or in imaging dishes at the desired density and allow them to adhere.
 - Prepare a stock solution of EdU (e.g., 10 mM in DMSO).
 - Add EdU to the cell culture medium to a final concentration of 10 μM .[\[10\]](#)[\[11\]](#)
 - Incubate the cells for the desired labeling period (e.g., 1-2 hours) under normal cell culture conditions. The incubation time can be adjusted to study different aspects of DNA synthesis.
- Cell Fixation and Permeabilization:
 - Remove the EdU-containing medium and wash the cells twice with PBS.
 - Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells twice with PBS.

- Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
- Wash the cells twice with PBS.
- Click Reaction:
 - Prepare the click reaction cocktail immediately before use. For a 100 μ L reaction, mix the following in order:
 - PBS (to final volume)
 - **AF 568 Azide** (to a final concentration of 1-5 μ M)[5]
 - Copper(II) sulfate (to a final concentration of 100 μ M)[5]
 - Sodium Ascorbate (to a final concentration of 1-2 mM, from a freshly prepared stock)[5]
 - Remove the PBS from the cells and add the click reaction cocktail.
 - Incubate for 30 minutes at room temperature, protected from light.
- Washing and Counterstaining:
 - Remove the click reaction cocktail and wash the cells three times with wash buffer.
 - Wash the cells twice with PBS.
 - If desired, counterstain the nuclei by incubating with a DAPI or Hoechst solution for 5-10 minutes.
 - Wash the cells twice with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
 - Image the cells using a fluorescence microscope with filter sets appropriate for AF 568 (Excitation/Emission: ~578/603 nm) and the nuclear counterstain.[5]

Workflow for Nascent DNA Visualization



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Caption: Workflow for visualizing nascent DNA using EdU and **AF 568 azide**.

Protocol 2: Visualization of Nascent RNA Synthesis (EU Labeling)

This protocol describes the labeling of newly synthesized RNA in cells using EU and **AF 568 azide** for fluorescence microscopy analysis.[8]

Materials:

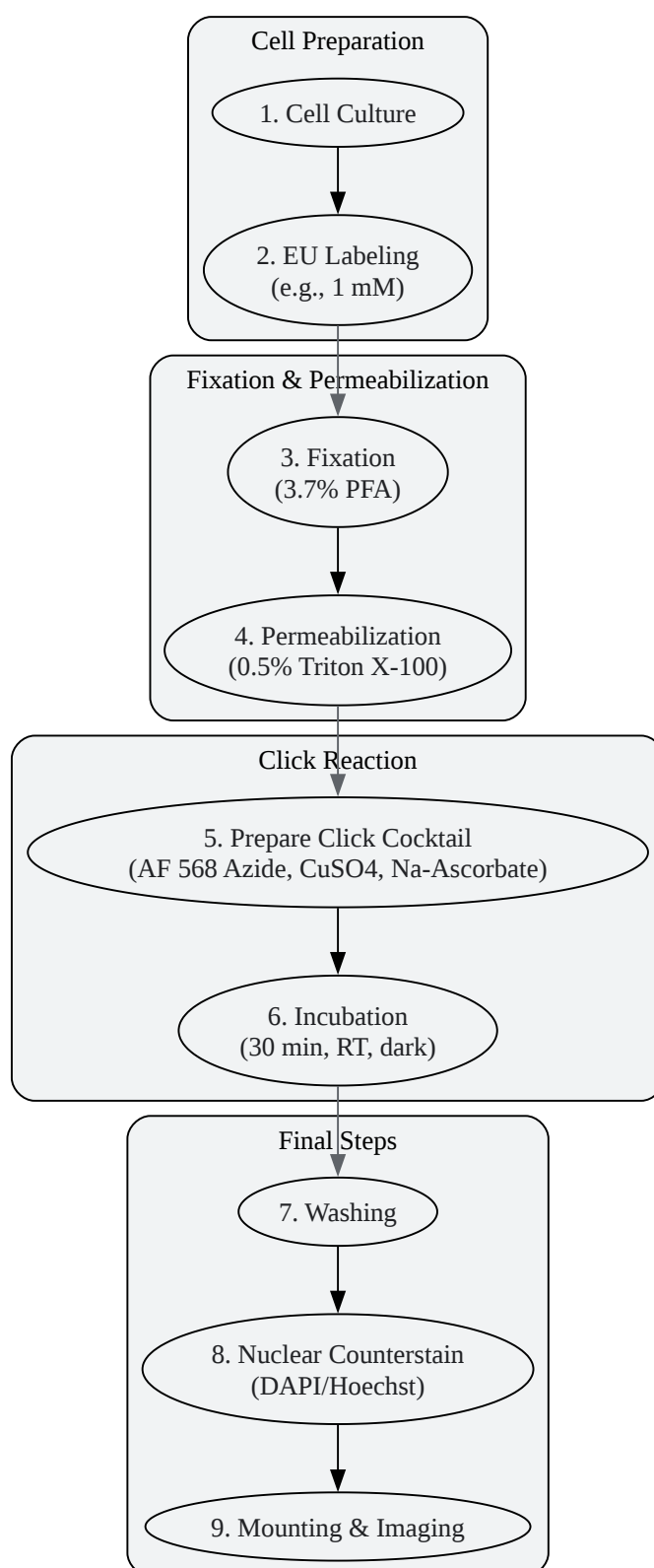
- 5-ethynyluridine (EU)
- **AF 568 Azide**
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 3.7% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Click reaction cocktail components:
 - Copper(II) sulfate (CuSO_4)
 - Reducing agent (e.g., Sodium Ascorbate, prepare fresh)

- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Nuclear counterstain (e.g., DAPI or Hoechst 33342)
- Mounting medium

Procedure:

- Cell Culture and EU Labeling:
 - Plate cells on coverslips or in imaging dishes.
 - Prepare a stock solution of EU (e.g., 100 mM in DMSO).
 - Add EU to the cell culture medium to the desired final concentration (e.g., 1 mM). The optimal concentration may vary between cell types and should be determined empirically. [\[8\]](#)
 - Incubate the cells for the desired labeling period (e.g., 1 hour). [\[8\]](#)
- Cell Fixation and Permeabilization:
 - Remove the EU-containing medium and wash the cells once with PBS.
 - Fix the cells with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature. [\[8\]](#)
 - Wash the cells twice with PBS.
 - Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells twice with PBS.
- Click Reaction:
 - Prepare the click reaction cocktail as described in Protocol 1.
 - Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

- Washing and Counterstaining:
 - Follow the same washing and counterstaining steps as in Protocol 1.
- Mounting and Imaging:
 - Mount and image the cells as described in Protocol 1, using filter sets appropriate for AF 568 and the nuclear counterstain.



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Caption: Logical relationship for nucleic acid visualization via click chemistry.

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